amine](/img/structure/B15271850.png)
[(4-Bromo-3-methylphenyl)methyl](2-methylpropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3-methylphenyl)methylamine is an organic compound with the molecular formula C12H18BrN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position The compound also contains an isobutyl group attached to the amine nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)methylamine can be achieved through several synthetic routes. One common method involves the alkylation of 4-bromo-3-methylbenzylamine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the reductive amination of 4-bromo-3-methylbenzaldehyde with isobutylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction is usually performed in an organic solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of (4-Bromo-3-methylphenyl)methylamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-3-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or alcohol, or amines in organic solvents.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxy, alkoxy, or amino-substituted derivatives.
Applications De Recherche Scientifique
(4-Bromo-3-methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting mood and behavior.
Comparaison Avec Des Composés Similaires
(4-Bromo-3-methylphenyl)methylamine can be compared with other similar compounds, such as:
[(4-Bromo-3-methylphenyl)methyl]amine: Lacks the isobutyl group, which may result in different chemical and biological properties.
(4-Bromo-3-methylphenyl)methylamine: Contains a methyl group instead of an isobutyl group, potentially affecting its reactivity and interactions.
(4-Bromo-3-methylphenyl)methylamine: Contains an ethyl group, which may influence its solubility and pharmacokinetics.
The uniqueness of (4-Bromo-3-methylphenyl)methylamine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H18BrN |
|---|---|
Poids moléculaire |
256.18 g/mol |
Nom IUPAC |
N-[(4-bromo-3-methylphenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-9(2)7-14-8-11-4-5-12(13)10(3)6-11/h4-6,9,14H,7-8H2,1-3H3 |
Clé InChI |
YEDSMGOSTKQJEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CNCC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


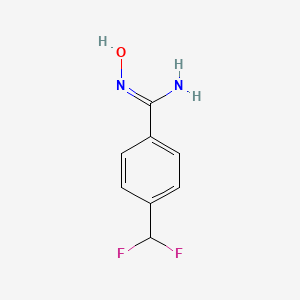

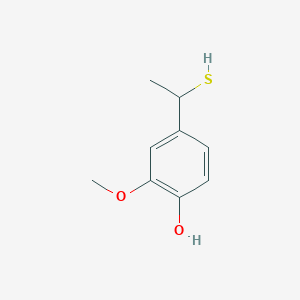
![N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide](/img/structure/B15271785.png)
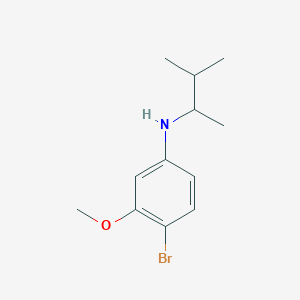
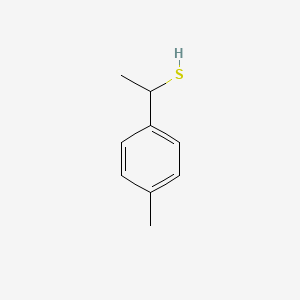
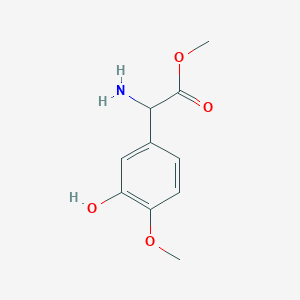
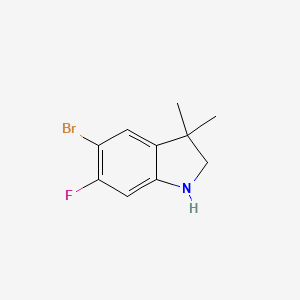
![(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B15271813.png)



![Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B15271827.png)
![5-(1,3-Dioxolan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B15271844.png)
